N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features a unique combination of benzodioxin and indole structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the benzodioxin and indole intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further treated with various alkyl or aralkyl halides in N,N-dimethylformamide (DMF) in the presence of lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler structure that forms the core of the benzodioxin moiety.
Indole-3-acetic acid: A compound with a similar indole structure but different functional groups.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: An intermediate in the synthesis of the target compound.
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its combination of benzodioxin and indole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-19(15-7-3-4-8-16(15)23(13)2)20(24)21(25)22-11-14-12-26-17-9-5-6-10-18(17)27-14/h3-10,14H,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFWBNXEFNJNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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